N-(2-ethoxyphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Overview
Description
N-(2-ethoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group substituted with an ethoxy group, and a benzyl group substituted with a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Benzyl Group: The triazole intermediate is then reacted with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl-substituted triazole.
Formation of the Urea Derivative: The final step involves the reaction of the benzyl-substituted triazole with 2-ethoxyaniline and an isocyanate reagent to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the urea moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The phenyl and benzyl groups can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
- Oxidation products include ethoxyphenyl alcohols, aldehydes, and acids.
- Reduction products include triazole amines and reduced urea derivatives.
- Substitution products vary depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and urea moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-N’-[1-benzyl-1H-1,2,4-triazol-3-yl]urea: Lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.
N-(2-methoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea: Substitutes the ethoxy group with a methoxy group, potentially altering its solubility and interaction with biological targets.
N-(2-ethoxyphenyl)-N’-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea: Has the methyl group on a different position of the benzyl ring, which may influence its steric interactions and binding affinity.
Uniqueness: N-(2-ethoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethoxy and methyl groups, along with the triazole ring, provides a unique scaffold for interaction with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-17-10-5-4-9-16(17)21-19(25)22-18-20-13-24(23-18)12-15-8-6-7-14(2)11-15/h4-11,13H,3,12H2,1-2H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQOZFGLIHISSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NN(C=N2)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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